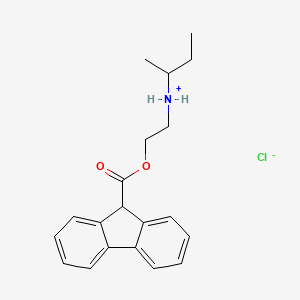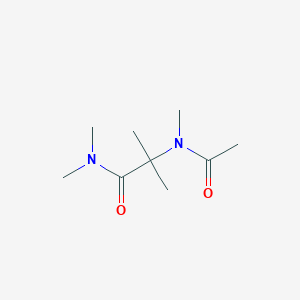
Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- is an organic compound belonging to the class of amides It is characterized by the presence of an amide functional group, which is a carbonyl group (C=O) attached to a nitrogen atom (NH2)
準備方法
Synthetic Routes and Reaction Conditions
Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- can be synthesized through several methods. One common method involves the condensation reaction between urea and propanoic acid. This reaction typically requires heating and the presence of a catalyst to facilitate the formation of the amide bond . Another method involves the dehydration of ammonium propionate, which also results in the formation of propanamide .
Industrial Production Methods
In industrial settings, the production of propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the final product .
化学反応の分析
Types of Reactions
Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- has several applications in scientific research:
作用機序
The mechanism of action of propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can influence various biochemical pathways, making it a valuable compound in medicinal chemistry .
類似化合物との比較
Similar Compounds
Propionamide: A simpler amide derived from propanoic acid.
Acetamide: An amide derived from acetic acid.
Butyramide: An amide derived from butyric acid.
Uniqueness
Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other amides may not be suitable .
特性
分子式 |
C9H18N2O2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
2-[acetyl(methyl)amino]-N,N,2-trimethylpropanamide |
InChI |
InChI=1S/C9H18N2O2/c1-7(12)11(6)9(2,3)8(13)10(4)5/h1-6H3 |
InChIキー |
XYWONGDMCYSCTA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C)C(C)(C)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


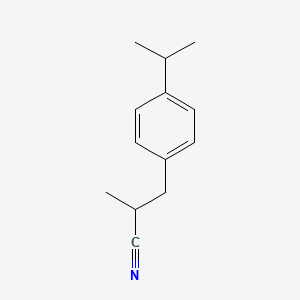
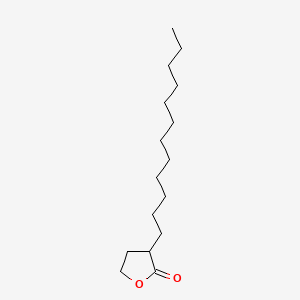

![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773728.png)
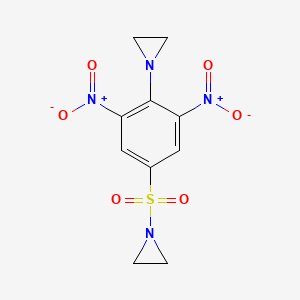
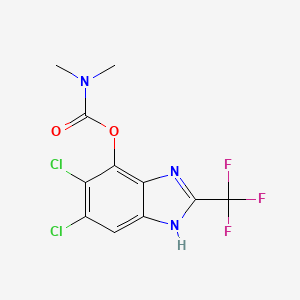

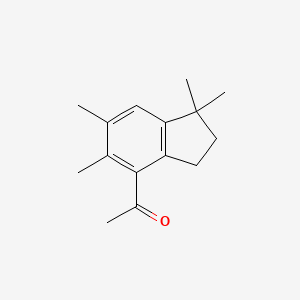
![4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide](/img/structure/B13773756.png)

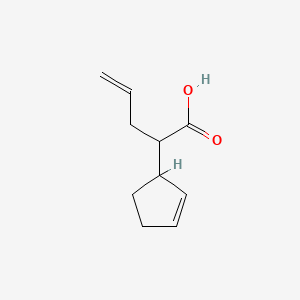
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)

